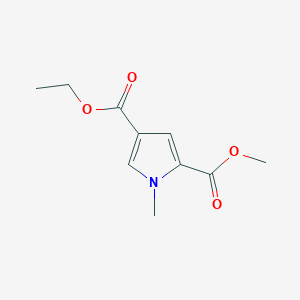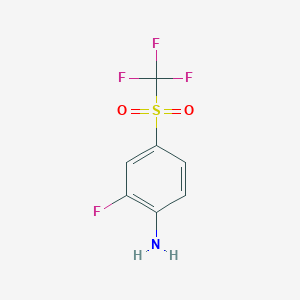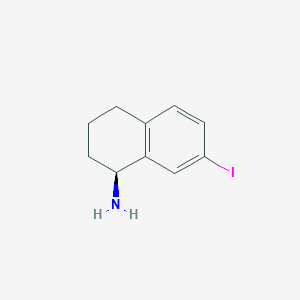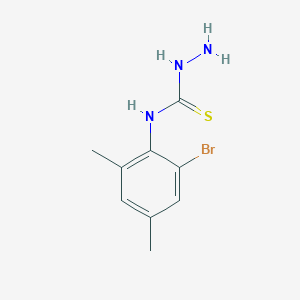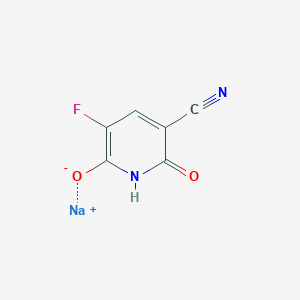
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is a chemical compound with the molecular formula C6H3FN2O2Na It is a derivative of pyridine, characterized by the presence of cyano, hydroxy, and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt typically involves the reaction of 2,6-dihydroxy-3-cyanopyridine with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the pyridine ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt involves its interaction with specific molecular targets. The presence of the cyano, hydroxy, and fluoro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-fluoropyridine: Similar in structure but lacks the hydroxy groups.
2,6-Dihydroxy-3-cyanopyridine: Similar but without the fluorine atom.
5-Fluoro-2,6-dihydroxynicotinonitrile: Another closely related compound.
Uniqueness
3-Cyano-2,6-dihydroxy-5-fluoropyridine, monosodium salt is unique due to the combination of cyano, hydroxy, and fluoro substituents on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H2FN2NaO2 |
|---|---|
Molecular Weight |
176.08 g/mol |
IUPAC Name |
sodium;5-cyano-3-fluoro-6-oxo-1H-pyridin-2-olate |
InChI |
InChI=1S/C6H3FN2O2.Na/c7-4-1-3(2-8)5(10)9-6(4)11;/h1H,(H2,9,10,11);/q;+1/p-1 |
InChI Key |
SJHUNBZKNWZYPE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=O)NC(=C1F)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


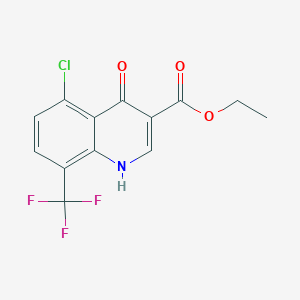
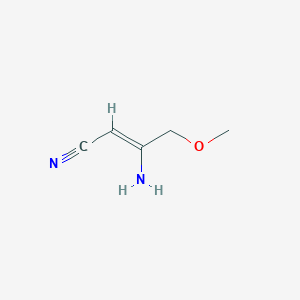
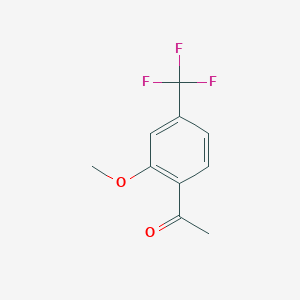
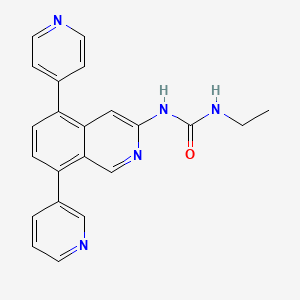
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
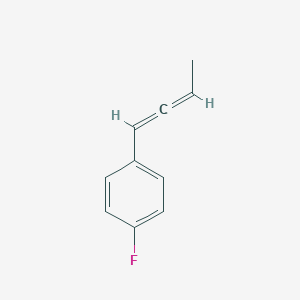
![N-(3'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12856684.png)
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)

